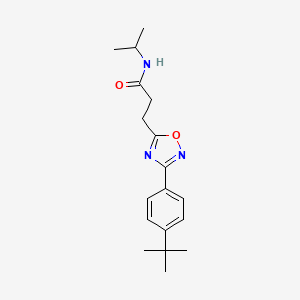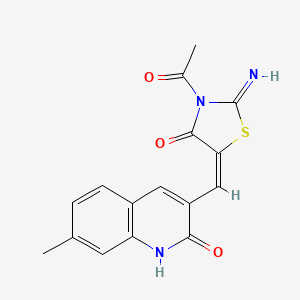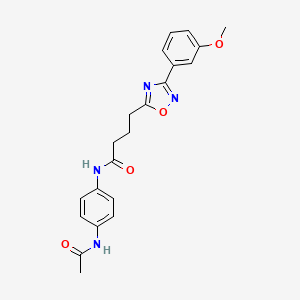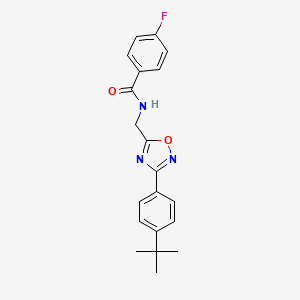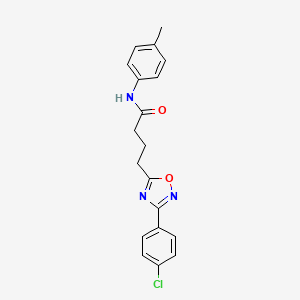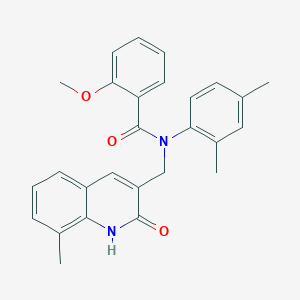![molecular formula C17H22N4O4 B7713742 N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B7713742.png)
N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to study the physiological and biochemical effects of mGluR5 modulation.
Mecanismo De Acción
N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide acts as a selective antagonist of mGluR5, meaning it binds to the receptor and prevents its activation by glutamate. This results in a decrease in downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide administration can lead to a decrease in anxiety and depressive-like behaviors in animal models. It has also been shown to have potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has also been shown to modulate the reward pathway in the brain, making it a potential target for addiction treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide in scientific research is its selectivity for mGluR5, which allows for specific targeting of this receptor. However, one limitation is that it may not accurately reflect the effects of mGluR5 modulation in vivo, as it is often used in vitro or ex vivo.
Direcciones Futuras
1. Investigating the potential therapeutic effects of N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide in other neurological disorders such as epilepsy and schizophrenia.
2. Studying the effects of N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide on synaptic plasticity and learning and memory processes.
3. Developing more selective and potent mGluR5 antagonists for use in scientific research and potential clinical applications.
4. Exploring the potential of combining N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylphenol, oxalyl chloride, and oxolane-2-carboxylic acid followed by the reaction with ethylenediamine. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
N'-(2-methoxy-5-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has been used in a variety of scientific research studies to investigate the role of mGluR5 in various physiological and pathological processes. These studies have focused on areas such as addiction, anxiety, depression, and neurodegenerative diseases.
Propiedades
IUPAC Name |
ethyl 4-[[2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-25-17(24)12-4-6-13(7-5-12)18-15(22)16(23)20-19-14-8-10-21(2)11-9-14/h4-7H,3,8-11H2,1-2H3,(H,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYDBMRWIVSFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)
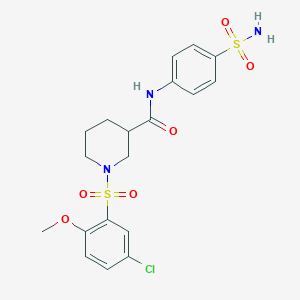

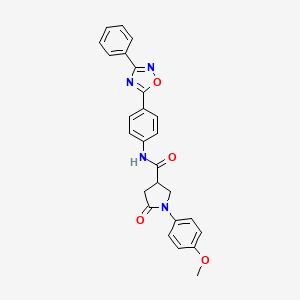

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
